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3\',5\'-cyclic GMP

PKG selectivity PKA cross-activation cyclic nucleotide binding domain

3',5'-Cyclic GMP (cGMP; guanosine 3′,5′-cyclic monophosphate; CAS 7665-99-8) is a canonical purine cyclic nucleotide second messenger biosynthesized from GTP by guanylate cyclases (soluble and particulate) and degraded to 5′-GMP by cyclic nucleotide phosphodiesterases (PDEs). It serves as the endogenous agonist for cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated PDE families (PDE2, PDE5, PDE6, PDE9), mediating signaling cascades that are molecularly and functionally distinct from those of the structurally analogous second messenger 3′,5′-cAMP.

Molecular Formula C10H12N5O7P
Molecular Weight 345.21 g/mol
Cat. No. B14801758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3\',5\'-cyclic GMP
Molecular FormulaC10H12N5O7P
Molecular Weight345.21 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(O1)O
InChIInChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-6,9,16H,1H2,(H,18,19)(H2,11,14,17)
InChIKeyUPCLSKXIRZSGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Cyclic GMP (cGMP) for Research: Core Identity, Biosynthesis, and Effector Pathways in cGMP Signaling Studies


3',5'-Cyclic GMP (cGMP; guanosine 3′,5′-cyclic monophosphate; CAS 7665-99-8) is a canonical purine cyclic nucleotide second messenger biosynthesized from GTP by guanylate cyclases (soluble and particulate) and degraded to 5′-GMP by cyclic nucleotide phosphodiesterases (PDEs) [1]. It serves as the endogenous agonist for cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated PDE families (PDE2, PDE5, PDE6, PDE9), mediating signaling cascades that are molecularly and functionally distinct from those of the structurally analogous second messenger 3′,5′-cAMP [2]. At the cellular level, cGMP levels are typically 10–100-fold lower than cAMP in most tissues, necessitating highly sensitive detection and carefully controlled experimental conditions when studying cGMP-dependent pathways [3].

Workflow cGMP-dependent kinase, channel, and PDE signaling studies
Selection Authentic cGMP over cAMP or synthetic analogs to preserve native molecular pharmacology
Use Context Cell-free biochemical assays, PKG activation, PDE enzymology; intact-cell work requires delivery method selection

Why 3',5'-Cyclic GMP Cannot Be Interchanged with cAMP, 2',3'-cGMP, or Synthetic Analogs in Experimental Protocols


Although cGMP shares the 3′,5′-cyclic phosphate backbone with cAMP and the guanine base with its positional isomer 2′,3′-cGMP, the precise stereochemistry of the 3′,5′-phosphodiester linkage and the 2′-amino group of the guanine base form a unique three-dimensional recognition surface that is stringently discriminated by all major cGMP effector and catabolic proteins [1]. The C-terminal cyclic nucleotide-binding domain (CNB-B) of PKG I is ~200-fold selective for cGMP over cAMP [1], while cGMP-specific PDEs such as PDE5 (Km = 1–6 µM for cGMP vs. 90 µM for cAMP) and PDE9 (Km = 0.2–0.7 µM for cGMP vs. 230 µM for cAMP) exhibit negligible cAMP hydrolytic activity [2]. The positional isomer 2′,3′-cGMP is hydrolyzed by entirely different enzymes to a distinct product (3′-GMP vs. 5′-GMP), and fails to recapitulate key cGMP-specific functional effects such as IL-2 suppression in T cells [3]. Even among cGMP analogs, synthetic substitutions at the 8-position (8-Br, 8-pCPT) or phosphate moiety (phosphorothioates) profoundly alter PDE susceptibility, PKG isotype selectivity, and membrane permeability [4]. These molecular-level differences mean that no generic substitution is possible without fundamentally altering the signaling output being measured.

cAMP does not activate PKG
PKG CNB domains show up to 200-fold preference for cGMP; substituting with cAMP may fail to trigger PKG-dependent cascades.
2',3'-cGMP follows a different metabolic route
The positional isomer is hydrolyzed to 3'-GMP, not 5'-GMP, and may not reproduce cGMP-specific functional effects such as IL-2 suppression.
Synthetic analogs shift isotype selectivity and kinetics
8-Br, PET, or dibutyryl analogs alter PKG I/II activation ratios, PDE resistance, and membrane permeability; direct replacement may distort signaling readouts.

Quantitative Comparator Evidence: 3',5'-Cyclic GMP Versus cAMP, 2',3'-cGMP, and Synthetic Analogs Across Key Performance Dimensions


cGMP Binds PKG CNB-B with ~200-Fold Selectivity Over cAMP; PKA CNB Domains Are cAMP-Selective by 82–195-Fold

In isolated PKA RIα CNB domains, cGMP binds with substantially lower affinity than cAMP: Kd,CNB-A(cGMP) = 820 nM vs. Kd,CNB-A(cAMP) = 4.2 nM (195-fold cAMP-selective), and Kd,CNB-B(cGMP) = 230 nM vs. Kd,CNB-B(cAMP) = 2.8 nM (82-fold cAMP-selective) [1]. The PKA holoenzyme activation constant is correspondingly shifted: Ka(cGMP) = 7,400 nM vs. Ka(cAMP) = 53 nM (~140-fold) [1]. In reciprocal fashion, PKG Iβ CNB-A binds cGMP with Kd = 12 nM vs. cAMP Kd = 27 nM (2.3-fold cGMP-selective), and PKG CNB-B is 200-fold selective for cGMP over cAMP by competition fluorescence polarization [2]. This orthogonal selectivity architecture means that at physiological cGMP concentrations (typically low nanomolar to sub-micromolar), cGMP potently activates PKG without cross-activating PKA, whereas cAMP at its physiological concentrations does not activate PKG [1][2].

PKG vs PKA selectivity
Head-to-head
PKG CNB-B: ~200-fold selective for cGMP over cAMP; PKA CNB-B: 82-fold selective for cAMP over cGMP
Orthogonal selectivity prevents cross-activation at physiological concentrations
Binding and holoenzyme activation data (Borhan 2017, Huang 2013)
PKG selectivity PKA cross-activation cyclic nucleotide binding domain CNB-B kinase specificity

Native cGMP Activates PKG Iβ with EC50 of 163 nM—1.4-Fold More Potent Than 8-Br-cGMP and with Distinct PKG Isotype Selectivity Compared to Synthetic Analogs

In a standardized in vitro radiometric kinase assay with purified full-length PKG constructs, native cGMP activated PKG Iβ (hPKG Iβ 1–351) with EC50 = 163 ± 6 nM [1]. Under identical conditions, the widely used membrane-permeable analog 8-Br-cGMP showed reduced potency (EC50 = 222 ± 4 nM; p < 0.05 vs. cGMP), as did 8-pCPT-cGMP (EC50 = 212 ± 20 nM) [1]. In striking contrast, PET-cGMP was ~43-fold more potent (EC50 = 3.8 ± 0.4 nM) but is highly PKG I-selective [1]. For PKG II, the selectivity pattern inverts: 8-Br-cGMP (EC50 = 20 ± 2 nM) and 8-pCPT-cGMP (EC50 = 5 ± 1 nM) are more potent than native cGMP (EC50 = 96 ± 5 nM), while PET-cGMP is less potent (EC50 = 193 ± 10 nM) [1]. This divergent isotype-selectivity landscape means that substituting native cGMP with any single synthetic analog necessarily shifts the PKG I/II activation ratio, thereby altering which downstream substrates are phosphorylated.

PKG activation EC₅₀
Head-to-head
cGMP PKG Iβ EC₅₀ = 163 nM; 8-Br-cGMP = 222 nM; PET-cGMP = 3.8 nM (43-fold more potent at PKG Iβ but less active at PKG II)
Native cGMP provides physiologically authentic potency and isotype balance
Radiometric kinase assay with purified full-length PKG constructs (Campbell 2017)
PKG activation EC50 cGMP analogs kinase assay isotype selectivity

cGMP Is the Exclusive High-Affinity Substrate for PDE5 and PDE9, with >1,000-Fold Discrimination Over cAMP by PDE9

Among the 11 mammalian PDE families, PDE5, PDE6, and PDE9 are classified as cGMP-specific (cGMP ≫ cAMP), while PDE4, PDE7, and PDE8 are cAMP-specific [1]. PDE5 displays Km(cGMP) = 1–6 µM vs. Km(cAMP) = 90 µM, yielding a 15–90-fold preference for cGMP at the Km level [1]. The isolated PDE5 catalytic domain confirms this specificity with Km(cGMP) = 5.5 ± 0.51 µM, matching native bovine lung PDE5 (Km = 5.6 µM) [2]. PDE9 is even more stringent: Km(cGMP) = 0.2–0.7 µM vs. Km(cAMP) = 230 µM, a >1,000-fold preference, making it the PDE with the lowest cGMP Km among all families [1]. The Ca²⁺/calmodulin-stimulated PDE purified from bovine brain provides a comparable benchmark: Km(cGMP) = 5 µM vs. Km(cAMP) = 15 µM (3-fold preference), with addition of Ca²⁺/calmodulin further reducing the apparent Km for cGMP to 2–3 µM while increasing Vmax 10-fold [3]. Because cAMP is essentially not hydrolyzed by cGMP-specific PDEs, substitution of cGMP with cAMP in PDE activity assays yields no meaningful signal for PDE5, PDE6, or PDE9.

PDE substrate specificity
Head-to-head
PDE9 Km(cGMP) 0.2–0.7 µM; Km(cAMP) 230 µM (>1,000-fold preference). PDE5 shows 15–90-fold cGMP preference
cGMP-specific PDEs do not hydrolyze cAMP; authentic cGMP is essential for PDE5/6/9 assays
Compiled kinetic constants (Francis 2011, Fink 1999, Shenolikar 1985)
phosphodiesterase PDE5 PDE9 substrate specificity cGMP hydrolysis enzyme kinetics

3',5'-cGMP Uniquely Suppresses IL-2 Production in T Lymphoma Cells; 2',3'-cGMP and cAMP Do Not

In HuT-78 cutaneous T cell lymphoma (Sézary lymphoma) cells stimulated with anti-CD3 antibody (OKT3), 100 µM 3′,5′-cGMP significantly reduced IL-2 production, whereas cAMP, cCMP, and cUMP at the identical concentration had no effect [1]. The positional isomer 2′,3′-cGMP and the hydrolysis products 2′-GMP, 3′-GMP, 5′-GMP, and guanosine all failed to reduce IL-2 production, demonstrating that the IL-2 suppressive effect is specifically dependent on the intact 3′,5′-cyclic phosphate linkage in combination with the guanine base [1]. Both 3′,5′-cGMP and 2′,3′-cGMP exhibited anti-proliferative and pro-apoptotic effects at concentrations >50 µM, but their upstream signaling mechanisms diverge: 2′,3′-cGMP is hydrolyzed by 2′,3′-cyclic-nucleotide 3′-phosphodiesterase (EC 3.1.4.16) exclusively to 3′-GMP, whereas 3′,5′-cGMP is hydrolyzed by canonical PDEs to 5′-GMP, with 5′-GMP having distinct metabolic and signaling fates [2]. At the immune-cell level, 2′,3′-cGMP has been reported to preferentially stimulate mature T cells, while 3′,5′-cGMP preferentially acts on B cells, further underscoring the functional non-equivalence of these positional isomers [3].

T cell IL-2 suppression
Head-to-head
3',5'-cGMP (100 µM) significantly reduced IL-2 in HuT-78 cells; 2',3'-cGMP, cAMP, cUMP, and hydrolysis products had no effect
Effect requires intact 3',5'-cyclic phosphate and guanine base; isomers are not interchangeable
Anti-CD3 stimulated Sézary lymphoma cells (Schneider 2020)
T cell immunology IL-2 suppression positional isomer 2',3'-cGMP cytokine regulation

Native cGMP Is Hydrolyzed ~548-Fold Faster Than 8-Br-cGMP by Retinal Rod PDE (PDE6), Enabling Authentic Rapid-Kinetics Signaling Studies

Using purified retinal rod outer segment phosphodiesterase (PDE6), the maximal hydrolysis rate (Vmax) of native cGMP was measured at 4,000 s⁻¹ [1]. Under identical assay conditions, 8-Br-cGMP was hydrolyzed at only 7.3 s⁻¹, representing a ~548-fold reduction in catalytic turnover [1]. The phosphorothioate analogs were even more resistant: (Sp)-cGMP[S] at 3.7 s⁻¹ and (Rp)-cGMP[S] at <0.2 s⁻¹ [1]. This ~548-fold difference in PDE susceptibility has profound functional consequences: native cGMP generates a rapid, transient signal with sub-second activation/deactivation kinetics that is essential for phototransduction and fast NO-cGMP signaling, whereas 8-Br-cGMP and related hydrolysis-resistant analogs produce sustained, prolonged signaling that poorly replicates native temporal dynamics [1]. Furthermore, 8-Br-cGMP increased the dark current of rod outer segments as much as 48-fold, indicating additional off-target effects on CNG channels that native cGMP does not produce at equivalent concentrations [1].

PDE6 hydrolysis rate
Head-to-head
cGMP Vmax = 4,000 s⁻¹; 8-Br-cGMP Vmax = 7.3 s⁻¹ (~548-fold slower)
Native cGMP enables rapid signal termination; hydrolysis-resistant analogs prolong PKG activation
Retinal rod PDE6 (Zimmerman 1985)
PDE hydrolysis rate 8-Br-cGMP retinal PDE signal kinetics phototransduction

cGMP Is Membrane-Impermeant (logP −2; Solubility 3.79 g/L), Requiring Physical Delivery Methods for Intracellular Studies—Unlike Cell-Permeable Prodrug Analogs

3′,5′-cGMP has a calculated logP of −2 and an aqueous solubility of 3.79 g/L, consistent with a highly polar, dianionic phosphate ester that cannot passively diffuse across lipid bilayers [1]. This physicochemical profile precludes direct intracellular delivery of the native compound in intact-cell experiments without microinjection, patch-clamp dialysis, electroporation, or scrape-loading. To circumvent this limitation, membrane-permeable cGMP prodrugs and analogs have been developed: dibutyryl-cGMP (Bt₂cGMP) incorporates esterase-labile butyryl groups to enhance lipophilicity and is hydrolyzed intracellularly to release active cGMP; 8-Br-cGMP achieves membrane permeability via halogen substitution at the 8-position of the guanine base . However, each analog introduces well-documented confounds: dibutyryl-cGMP generates butyrate as a metabolite (a histone deacetylase inhibitor at high concentrations); 8-Br-cGMP exhibits altered PKG isotype selectivity and ~548-fold PDE resistance (see Evidence Item 5); PET-cGMP is ~43-fold more potent at PKG Iβ (see Evidence Item 2). The procurement decision must therefore be explicitly matched to the experimental context: native cGMP for cell-free biochemical assays (PKG binding, PDE kinetics, in vitro kinase reactions) versus a specific cell-permeable analog for intact-cell pharmacology, with the understanding that no analog fully recapitulates native cGMP's molecular pharmacology profile [1].

Membrane permeability
Context-dependent
logP −2; water solubility 3.79 g/L; cGMP is membrane-impermeant
Cell-free assays: use native cGMP. Intact cells: select prodrug/analog with understanding of pharmacological shifts
Physicochemical prediction; class-level inference
membrane permeability cell delivery dibutyryl-cGMP prodrug experimental design

Optimal Application Scenarios for 3',5'-Cyclic GMP in Research and Industrial Procurement Based on Quantitative Differentiation Evidence


In Vitro PKG Activation and Kinase Activity Assays Requiring Physiological Ligand Potency

For radiometric or fluorescence-based PKG kinase activity assays using purified PKG Iα, PKG Iβ, or PKG II, native cGMP is the only ligand that provides the physiologically authentic activation profile [1]. cGMP activates PKG Iβ with EC50 = 163 nM, 1.4-fold more potently than 8-Br-cGMP (222 nM) and with balanced PKG I/II activation, whereas synthetic analogs introduce isotype bias (e.g., 8-Br-cGMP is 4.8-fold more potent at PKG II than cGMP) [1]. PKA cross-activation is avoided because the PKA holoenzyme Ka for cGMP (7,400 nM) is ~140-fold higher than for cAMP (53 nM), ensuring that PKG-mediated phosphorylation is selectively measured at sub-micromolar cGMP concentrations [2]. This is the preferred application when the research goal is quantifying endogenous PKG substrate phosphorylation or screening for PKG modulators under physiologically relevant conditions.

Phosphodiesterase Inhibitor Screening and cGMP-Specific PDE Enzymology

Authentic cGMP is the mandatory substrate for PDE5, PDE6, and PDE9 activity assays and inhibitor screening campaigns because these PDE families are cGMP-specific and do not hydrolyze cAMP at physiologically significant rates [1]. PDE9, the PDE with the lowest cGMP Km (0.2–0.7 µM), discriminates against cAMP by >1,000-fold, making cAMP completely unsuitable as a surrogate substrate [1]. In Ca²⁺/calmodulin-stimulated PDE assays, the Km for cGMP (5 µM, reduced to 2–3 µM with Ca²⁺/CaM) and the 10-fold Vmax increase upon calmodulin binding can only be accurately characterized using native cGMP [2]. For PDE inhibitor IC50 determinations (e.g., sildenafil, tadalafil for PDE5), substituting cGMP with analogs would yield artefactual potency values because the catalytic site discriminates between native and modified cyclic nucleotides.

NO-cGMP Signaling Pathway Dissection with Rapid On/Off Kinetic Requirements

In nitric oxide (NO)-cGMP signal transduction studies—including vascular smooth muscle relaxation, platelet aggregation inhibition, and neuronal synaptic plasticity—the rapid synthesis and degradation kinetics of cGMP are integral to signal encoding [1]. Native cGMP is hydrolyzed by retinal rod PDE6 at 4,000 s⁻¹, enabling sub-second signal termination that is critical for phototransduction and fast NO signaling [1]. Hydrolysis-resistant analogs such as 8-Br-cGMP (Vmax = 7.3 s⁻¹, ~548-fold slower) produce sustained, non-physiological PKG activation that obscures the temporal dynamics of endogenous cGMP signaling [1]. Researchers studying cGMP compartmentation, spatial gradients, or real-time cGMP dynamics using FRET-based biosensors (e.g., cGi500) require native cGMP's authentic kinetic profile to calibrate sensor responses and validate computational models of cyclic nucleotide microdomains.

T Cell Immunopharmacology and IL-2 Cytokine Regulation Studies

In T cell receptor signaling and cytokine regulation research using HuT-78 Sézary lymphoma cells or primary T cell models, only 3′,5′-cGMP (and not 2′,3′-cGMP, cAMP, cCMP, or cUMP) significantly suppresses anti-CD3-induced IL-2 production at 100 µM [1]. This IL-2-specific effect is strictly dependent on the 3′,5′-cyclic phosphate linkage combined with the guanine base, as the positional isomer 2′,3′-cGMP and all guanosine hydrolysis products (2′-GMP, 3′-GMP, 5′-GMP, guanosine) do not replicate the effect [1]. Procurement of authentic 3′,5′-cGMP (rather than 2′,3′-cGMP) is therefore essential for studies investigating the cGMP/IL-2 axis in T cell activation, cGMP-mediated immunomodulation, or guanosine-nucleotide-based anti-proliferative strategies in cutaneous T cell lymphoma. Care must also be taken to use NBMPR (ENT1 inhibitor) controls, as guanosine-derived cytotoxicity in HuT-78 cells is transporter-dependent [1].

Application
Selection Property
Validation Focus
PKG kinase activity assays
Authentic cGMP activation profile and isotype balance
Verify lack of PKA cross-activation; confirm PKG I/II EC₅₀ alignment with native ligand
PDE inhibitor screening & enzymology
cGMP-specific substrate for PDE5, PDE6, PDE9
Validate substrate specificity; confirm Km values against published data
NO-cGMP signaling with rapid kinetics
Native hydrolysis kinetics (fast PDE6 turnover)
Authenticate signal termination rates; calibrate FRET-based cGMP sensors
T cell IL-2 regulation studies
3',5'-cGMP positional isomer specificity
Verify IL-2 suppression specificity vs. 2',3'-cGMP and hydrolysis products
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